![molecular formula C8H7N3S B1311918 1-Pyridin-3-YL-1H-imidazole-2-thiol CAS No. 17452-15-2](/img/structure/B1311918.png)
1-Pyridin-3-YL-1H-imidazole-2-thiol
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Overview
Description
“1-Pyridin-3-YL-1H-imidazole-2-thiol” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in the field of medicinal chemistry due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical reactions. They are often used as intermediates in the synthesis of other compounds due to their ability to act as both nucleophiles and electrophiles .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show significant antibacterial activity . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs .
Antimycobacterial Activity
Imidazole compounds also exhibit antimycobacterial properties . This means they can be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have been found to possess anti-inflammatory properties . They can be used to reduce inflammation in the body, which is beneficial in the treatment of conditions like arthritis .
Antitumor Activity
Imidazole compounds have shown potential in the treatment of cancer . They exhibit antitumor activity, making them a promising area of research in oncology .
Antidiabetic Activity
Imidazole derivatives have been found to exhibit antidiabetic properties . They can be used in the management of diabetes, a chronic disease that affects millions of people worldwide .
Antiviral Activity
Imidazole compounds also show antiviral properties . They can inhibit the replication of viruses, making them useful in the development of antiviral drugs .
Antioxidant Activity
Imidazole derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, which is beneficial in the prevention of various diseases .
Anti-amoebic and Antihelmintic Activities
Imidazole compounds exhibit anti-amoebic and antihelmintic activities . They can be used in the treatment of infections caused by amoebae and helminths .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thePI3 Kα enzyme and the Sterol 14-alpha demethylase (CYP51) protein . These targets play crucial roles in cellular signaling and fungal growth, respectively.
Mode of Action
For instance, compounds with similar structures have been shown to reduce the migration and invasion abilities of certain cells .
Biochemical Pathways
Compounds with similar structures have been involved in pathways related to cell migration and invasion .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
properties
IUPAC Name |
3-pyridin-3-yl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDFGXJICAQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445315 |
Source
|
Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-YL-1H-imidazole-2-thiol | |
CAS RN |
17452-15-2 |
Source
|
Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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